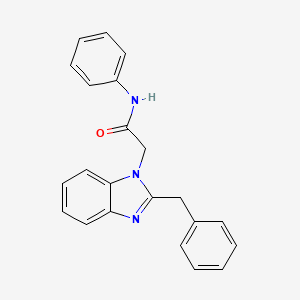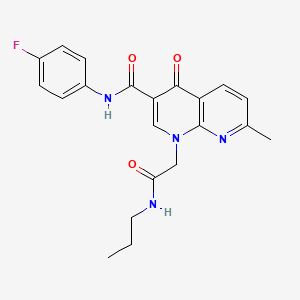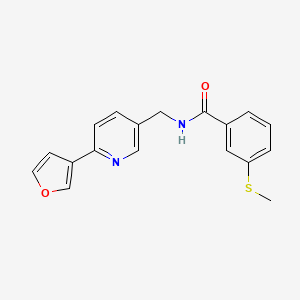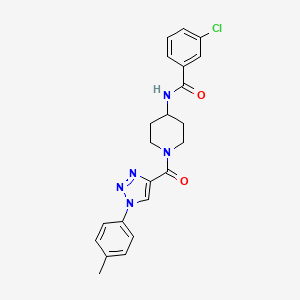
N-(1-(piridin-3-ilsulfonil)azetidin-3-il)pirimidin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a pyridine ring, a sulfonyl group, an azetidine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Aplicaciones Científicas De Investigación
N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridin-3-ylsulfonyl Intermediate: This step involves the sulfonylation of pyridine using a sulfonyl chloride in the presence of a base such as triethylamine.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling with Pyrimidin-2-amine: The final step involves coupling the pyridin-3-ylsulfonyl azetidine intermediate with pyrimidin-2-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Mecanismo De Acción
The mechanism of action of N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and disease context.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and are known for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to the presence of the azetidine ring and the sulfonyl group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to biological targets and improve its pharmacokinetic profile compared to similar compounds.
Propiedades
IUPAC Name |
N-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c18-20(19,11-3-1-4-13-7-11)17-8-10(9-17)16-12-14-5-2-6-15-12/h1-7,10H,8-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNBIOOTHPDIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-Dichloro-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2526248.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2526249.png)
![[(3-Methoxyphenyl)sulfonyl]methyl cyanide](/img/structure/B2526250.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2526251.png)


![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B2526256.png)
![2-[(2,3-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2526257.png)
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2526258.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2526269.png)


